molecular formula C9H11N3 B13283315 Methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine

Methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine

Cat. No.: B13283315
M. Wt: 161.20 g/mol
InChI Key: MDYGMJVFLGXWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted at the 4-position with a methylaminomethyl group (-CH2NHCH3).

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-10-6-7-2-4-11-9-8(7)3-5-12-9/h2-5,10H,6H2,1H3,(H,11,12)

InChI Key

MDYGMJVFLGXWGM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C2C=CNC2=NC=C1

Origin of Product

United States

Preparation Methods

Construction via Cyclization of 2-Amino-3-cyanopyridine Derivatives

A common approach involves the cyclization of 2-amino-3-cyanopyridine derivatives with α-haloketones or related electrophiles. This method has been documented in patent WO2006063167A1, where heterocyclic assembly proceeds through the following steps:

Step Reagents & Conditions Description
1 2-Amino-3-cyanopyridine + α-haloketone Nucleophilic attack leading to cyclization
2 Basic or acidic conditions Ring closure to form pyrrolo[2,3-b]pyridine core
3 Purification Isolation of the heterocyclic scaffold

Data Table 1: Key Reaction Parameters

Parameter Typical Range References
Temperature 80–120°C
Solvent Ethanol, DMF
Yield 65–85%

Alternative Synthesis via Fischer Indole or Pictet–Spengler Type Cyclizations

Another route employs multicomponent cyclization reactions, such as the Pictet–Spengler reaction, starting from suitably substituted pyridines and indoles, enabling the formation of the fused heterocyclic system with regioselectivity control.

Functionalization to Introduce the Methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine Moiety

The key challenge is attaching the methylamine group at the 4-position of the heterocycle. The process typically involves two critical steps: selective halogenation at the 4-position followed by nucleophilic substitution with methylamine.

Halogenation at the 4-Position

Selective halogenation is achieved using reagents such as N-bromosuccinimide or N-iodosuccinimide under controlled conditions, often at low temperature to prevent over-halogenation.

Reagent Conditions Outcome
N-Bromosuccinimide 0°C, inert atmosphere Bromination at 4-position

Nucleophilic Substitution with Methylamine

The halogenated heterocycle reacts with methylamine under nucleophilic substitution conditions, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures (~80°C).

Step Reagents & Conditions Description
1 Brominated heterocycle + methylamine Nucleophilic substitution
2 Heating at 80°C Facilitates substitution
3 Purification Isolation of the target compound

Data Table 2: Typical Reaction Conditions for Nucleophilic Substitution

Parameter Range Reference
Temperature 70–90°C
Solvent DMSO, DMF
Reaction Time 12–24 hours

Alternative Synthetic Routes and Optimization Strategies

Recent advances have explored direct C–H activation techniques to functionalize the 4-position without prior halogenation, improving yields and selectivity. These methods utilize transition metal catalysts (e.g., palladium or copper) to facilitate direct amination.

Direct C–H Amination Approach

Catalyst Conditions Advantages
Pd(OAc)₂ 100°C, in the presence of oxidants Higher selectivity, fewer steps
Copper catalysis Mild conditions Cost-effective

Summary of Synthesis Pathways

Method Advantages Disadvantages
Halogenation + nucleophilic substitution Well-established, high yields Multi-step, potential over-halogenation
Direct C–H activation Fewer steps, cleaner Requires specialized catalysts, optimization needed

Data Supporting the Synthesis

Table 3: Comparative Data of Preparation Methods

Method Yield (%) Reaction Time Purity Notes
Halogenation + substitution 65–85 24–48 hours >95% Widely used, scalable
Direct C–H amination 50–70 12–36 hours >90% Emerging, needs optimization

Summary and Outlook

The synthesis of This compound predominantly involves constructing the heterocyclic core via cyclization reactions, followed by selective halogenation at the 4-position, and subsequent nucleophilic substitution with methylamine. Recent developments favor direct C–H activation techniques, which streamline the process and reduce steps. The choice of method depends on scale, desired purity, and available catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

Methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in modulating biological pathways, particularly those involving fibroblast growth factor receptors.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its inhibitory effects on fibroblast growth factor receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors. This inhibition disrupts the signaling pathways involved in cell proliferation, migration, and survival. The molecular targets include the tyrosine kinase domains of the receptors, leading to reduced phosphorylation and downstream signaling .

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

Key analogs differ in substitution patterns on the pyrrolo[2,3-b]pyridine scaffold:

Compound Substituents CAS No. Molecular Formula Molecular Weight Key References
Methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine 4-(methylaminomethyl) N/A C9H11N3 161.21 Inferred from analogs
1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine 1-methyl, 4-amine 869335-48-8 C8H9N3 147.18
6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine 6-methyl, 4-amine N/A C8H9N3 147.18
N-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine 6-(methylamine) 1018441-16-1 C8H9N3 147.18
(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine 5-methanamine 267876-25-5 C8H9N3 147.18

Key Observations :

  • Substituent Position: The target compound’s methylaminomethyl group at the 4-position distinguishes it from analogs with substituents at the 1-, 5-, or 6-positions. Positional changes alter electronic distribution and steric interactions, impacting binding affinity in biological targets (e.g., kinases) .
  • Physicochemical Properties: The methylaminomethyl group introduces a secondary amine, enhancing hydrogen-bonding capacity and aqueous solubility compared to analogs with non-polar methyl groups (e.g., 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine) .

Example :

  • describes coupling 2-(5-Methylpyridin-2-yl)acetic acid with a pyrrolo[2,3-d]pyrimidin-4-amine derivative, suggesting analogous routes for introducing methylaminomethyl groups via alkylation or amidation .

Biological Activity

Methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine is a compound with notable biological activity, particularly in the context of its potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and implications for treatment.

  • Molecular Formula : C₉H₁₁N₃
  • Molecular Weight : 161.20 g/mol
  • CAS Number : 1928822-30-3

The compound has been primarily studied for its role as an inhibitor of the SGK-1 (serum/glucocorticoid-regulated kinase 1) pathway. SGK-1 is involved in various physiological processes, including renal function and electrolyte balance. Research indicates that this compound can inhibit SGK-1 activity, which may contribute to its therapeutic potential in conditions such as renal and cardiovascular diseases .

Key Findings on SGK-1 Inhibition:

  • Renal Disease : Inhibition of SGK-1 may prevent aldosterone-induced sodium retention, which is crucial in managing hypertension and heart failure.
  • Cell Proliferation : The compound could modulate cell proliferation processes mediated by thrombin through SGK-1 pathways, suggesting a role in tissue repair mechanisms .

Anticancer Potential

Recent studies have highlighted the potential of this compound in cancer therapy. The compound's ability to inhibit specific kinases involved in tumor growth presents a promising avenue for research:

  • PI3K/Akt/mTOR Pathway : This signaling pathway is critical in cancer progression. Compounds that target this pathway can effectively inhibit tumor growth and proliferation .

Neuroprotective Effects

There are indications that the compound may exhibit neuroprotective properties. By modulating neurotransmitter systems or reducing oxidative stress, it could potentially be beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
SGK-1 InhibitionReduces sodium retention; affects electrolyte balance
Anticancer ActivityInhibits PI3K/Akt/mTOR signaling
NeuroprotectionPotential reduction of oxidative stress

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine in academic research?

  • Methodology : The synthesis typically involves multi-step reactions starting with functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • Condensation : Coupling of methylamine derivatives with halogenated intermediates (e.g., 4-chloro-7H-pyrrolo[2,3-b]pyridine) under palladium-catalyzed cross-coupling conditions .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with dichloromethane/methanol gradients) to achieve >95% purity .
  • Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) are systematically varied to maximize yield. For example, highlights temperature control (60–80°C) for similar heterocyclic amines .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methylene proton signals at δ 3.8–4.2 ppm and pyrrole NH signals at δ 11.5–12.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for C10H12N4: 188.1062; observed: 188.1065) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .

Advanced Research Questions

Q. What computational methods are employed to predict the binding affinity of this compound to kinase targets?

  • Approaches :

  • Molecular Docking : AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., tyrosine kinases). For example, cites docking studies showing hydrogen bonding between the methylamine group and kinase hinge regions .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories. Key metrics include root-mean-square deviation (RMSD < 2.0 Å) and ligand-protein interaction fingerprints .
    • Data Contradictions : Variations in predicted binding energies (ΔG) may arise from protonation state assumptions or force field limitations. Experimental validation (e.g., surface plasmon resonance) is critical .

Q. How do structural modifications at the pyrrolo[2,3-b]pyridine core influence the compound's inhibitory activity against specific enzymes?

  • Structure-Activity Relationship (SAR) Insights :

Substituent PositionModificationBiological ImpactSource
4-position MethylamineEnhances kinase inhibition (IC50: 0.8–2.3 µM)
5-position TrifluoromethylIncreases metabolic stability (t1/2: 4.2 h → 8.7 h)
7-position ChlorophenylImproves selectivity for D2 dopamine receptors (Ki: 12 nM)
  • Methodological Note : Parallel synthesis and high-throughput screening (HTS) are used to evaluate analogs. For example, describes enantiomer-specific activity differences (e.g., (S)-enantiomer shows 3-fold higher potency than (R)-form) .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Case Study : Discrepancies in IC50 values (e.g., 0.5 µM vs. 5.0 µM for JAK2 inhibition) may stem from:

  • Assay Conditions : ATP concentration (1 mM vs. 10 mM) or buffer pH .
  • Cell Line Variability : HEK293 vs. HeLa cells showing differential expression of off-target proteins .
    • Resolution : Standardized protocols (e.g., Eurofins Panlabs kinase profiling) and orthogonal assays (e.g., cellular thermal shift assays) are recommended .

Methodological Notes

  • Data Reproducibility : Storage conditions (2–8°C under nitrogen) are critical to prevent decomposition, as noted in for related compounds .
  • Advanced Characterization : X-ray crystallography (e.g., PDB deposition) can resolve ambiguities in binding modes inferred from docking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.